Bienvenue dans la boutique en ligne BenchChem!

2-(3-Oxabicyclo[3.1.1]heptan-1-yl)acetic acid

Aqueous solubility Bioisostere Sonidegib analogue

2-(3-Oxabicyclo[3.1.1]heptan-1-yl)acetic acid (CAS 2490398-63-3, molecular formula C₈H₁₂O₃, MW 156.18) is a bicyclic carboxylic acid building block featuring the 3-oxabicyclo[3.1.1]heptane (3-oxa-BCHep) core scaffold. This scaffold was independently validated in 2025 by groups at Janssen (Morvan et al., Org.

Molecular Formula C8H12O3
Molecular Weight 156.181
CAS No. 2490398-63-3
Cat. No. B2870484
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-Oxabicyclo[3.1.1]heptan-1-yl)acetic acid
CAS2490398-63-3
Molecular FormulaC8H12O3
Molecular Weight156.181
Structural Identifiers
SMILESC1C2CC1(COC2)CC(=O)O
InChIInChI=1S/C8H12O3/c9-7(10)3-8-1-6(2-8)4-11-5-8/h6H,1-5H2,(H,9,10)
InChIKeyRLRPPQMBGJUCSY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-(3-Oxabicyclo[3.1.1]heptan-1-yl)acetic acid (CAS 2490398-63-3): A Conformationally Constrained Building Block for Saturated meta-Benzene Bioisostere Synthesis


2-(3-Oxabicyclo[3.1.1]heptan-1-yl)acetic acid (CAS 2490398-63-3, molecular formula C₈H₁₂O₃, MW 156.18) is a bicyclic carboxylic acid building block featuring the 3-oxabicyclo[3.1.1]heptane (3-oxa-BCHep) core scaffold . This scaffold was independently validated in 2025 by groups at Janssen (Morvan et al., Org. Lett.) and Enamine (Dibchak & Mykhailiuk, Angew. Chem. Int. Ed.) as a saturated bioisostere of meta-substituted benzene rings [1][2]. The compound incorporates an acetic acid (-CH₂COOH) handle at the bridgehead 1-position, enabling facile amide coupling and esterification for incorporation into drug candidates. Its defining feature is the oxygen atom at the 3-position of the bicyclo[3.1.1]heptane skeleton, which confers quantifiable advantages over the parent all-carbon bicyclo[3.1.1]heptane (BCHep) scaffold in solubility, lipophilicity, and electronic properties [2].

Why 2-(3-Oxabicyclo[3.1.1]heptan-1-yl)acetic acid Cannot Be Replaced by the All-Carbon BCHep or Simple Phenylacetic Acid Analogs


The 3-oxabicyclo[3.1.1]heptane core is not merely a saturated hydrocarbon scaffold—the oxygen atom at the 3-position fundamentally alters the scaffold's physicochemical and electronic profile relative to the closest structural analog, bicyclo[3.1.1]heptane (BCHep), as well as the original meta-substituted benzene ring it replaces. Experimental data from the Sonidegib analogue study demonstrate that swapping the oxygen for a methylene (i.e., substituting 3-oxa-BCHep with BCHep) results in a 5.7-fold reduction in aqueous solubility, a 1.4-unit increase in clogD (higher lipophilicity), a 6.4-fold loss in target potency (IC₅₀), and a 0.8-unit shift in carboxylic acid pKa away from the benzene reference value [1]. Conversely, retaining the meta-benzene ring precludes the solubility (>500% improvement) and lipophilicity (2-unit clogD reduction) gains that the 3-oxa-BCHep core uniquely provides [1]. These differences are not incremental—they represent binary go/no-go thresholds in lead optimization workflows where solubility-limited absorption and lipophilicity-driven off-target promiscuity are primary attrition factors.

Quantitative Differentiation Evidence for 2-(3-Oxabicyclo[3.1.1]heptan-1-yl)acetic acid: Head-to-Head Core Scaffold Comparisons


Aqueous Solubility: 3-Oxa-BCHep Core Delivers >500% Improvement Over Parent Benzene and 8.5-Fold Over BCHep

In a direct head-to-head comparison using the FDA-approved anticancer drug Sonidegib as a molecular framework, the 3-oxabicyclo[3.1.1]heptane-containing analogue (compound 51) exhibited aqueous solubility of 34 µM, compared to 4 µM for the all-carbon bicyclo[3.1.1]heptane analogue (compound 50) and 6 µM for the parent meta-benzene-containing Sonidegib [1]. This represents a 5.7-fold improvement over the parent drug and an 8.5-fold improvement over the closest saturated analog (BCHep). The oxygen atom is the sole structural variable differentiating the 3-oxa-BCHep and BCHep analogues, directly attributing the solubility gain to the oxygen incorporation [1].

Aqueous solubility Bioisostere Sonidegib analogue

Lipophilicity: 3-Oxa-BCHep Reduces clogD by 2.0 Units vs. Benzene and 1.4 Units vs. BCHep

Calculated lipophilicity (clogD, pH 7.4) for the Sonidegib analogue series showed that incorporation of the 3-oxabicyclo[3.1.1]heptane core reduced clogD by a full 2.0 log units compared to the parent meta-benzene-containing drug (clogD 4.8 for compound 51 vs. 6.8 for Sonidegib) [1]. In comparison, the all-carbon BCHep analogue achieved only a 0.6-unit reduction (clogD 6.2 for compound 50) [1]. Experimental logD measurement was precluded due to high lipophilicity of all compounds exceeding the assay sensitivity range, making clogD the best available comparison metric [1].

Lipophilicity clogD Drug-likeness

Target Potency: 3-Oxa-BCHep Analogue Is 6.4-Fold More Potent Than BCHep Analogue in Hedgehog Pathway Inhibition

Biological evaluation in a Gli-Luc reporter NIH3T3 cell assay measuring Hedgehog pathway inhibition revealed that the 3-oxabicyclo[3.1.1]heptane-containing Sonidegib analogue (compound 51) had an IC₅₀ of 96 nM, compared to 616 nM for the all-carbon BCHep analogue (compound 50), representing a 6.4-fold improvement in potency [1]. While both saturated analogues were less potent than the parent drug Sonidegib (IC₅₀ = 6 nM), only the 3-oxa-BCHep analogue retained nanomolar potency, whereas the BCHep analogue fell into the sub-micromolar range [1]. The potency difference is attributable solely to the oxygen-for-methylene substitution, as the remainder of the molecular framework is identical between compounds 50 and 51 [1].

Hedgehog signaling IC50 Sonidegib Bioisostere potency

Carboxylic Acid pKa: 3-Oxa-BCHep Restores Acidity to Near-Benzene Values, Unlike BCHep Which Deviates by ~0.7 Units

Experimental pKa measurement of the directly attached carboxylic acid on the 3-oxabicyclo[3.1.1]heptane scaffold (compound 18b) yielded a pKa of 4.2, which closely matches the pKa of meta-methyl benzoic acid (48, pKa = 4.3), the benzene reference [1]. In contrast, the all-carbon bicyclo[3.1.1]heptane carboxylic acid (compound 49) exhibited a pKa of 5.0, a 0.7-unit deviation from the benzene reference [1]. The oxygen atom in the 3-position electronically compensates for the loss of aromaticity, restoring acid strength to within 0.1 pKa units of the benzene benchmark [1]. For 2-(3-oxabicyclo[3.1.1]heptan-1-yl)acetic acid, the acetic acid side chain is expected to have a slightly elevated pKa relative to the directly attached acid, but the relative pKa ordering between scaffolds is preserved [2].

pKa Carboxylic acid acidity Electronic bioisosterism

Steric Volume: 3-Oxa-BCHep (101 ų) Is Closer to Benzene (84 ų) Than BCHep (109 ų)

Calculated steric volumes for the three scaffolds revealed that 3-oxabicyclo[3.1.1]heptane (101 ų) is closer in size to the benzene ring (84 ų) than the all-carbon bicyclo[3.1.1]heptane (109 ų) [1]. Replacing the methylene group (─CH₂─) at the 3-position with an oxygen atom reduces the scaffold volume by 8 ų, bringing it nearer to the volume of the aromatic ring it is designed to replace [1]. This size differential may be significant in tight protein binding pockets where steric complementarity is critical for affinity.

Steric volume Bioisostere size Ligand-protein fit

Geometric Exit Vector Fidelity: 3-Oxa-BCHep Preserves ~120° Angle Matching meta-Benzene Geometry

X-ray crystallographic analysis of 1,5-disubstituted 3-oxabicyclo[3.1.1]heptanes (compounds 15a•HCl, 8b, 9b, 11b) showed that the angle φ between the two substituent exit vectors is 120°–124°, closely matching meta-substituted benzenes (116°–122°), with both approaching the ideal 120° value for meta-substitution [1]. The inter-substituent distance d was 4.75–4.77 Å in 3-oxa-BCHep vs. 4.93–5.05 Å in meta-benzene, a ~0.2 Å shortening that preserves the overall geometric arrangement [1]. Both saturated scaffolds (BCHep and 3-oxa-BCHep) were nearly identical in these geometric parameters, confirming that oxygen incorporation does not distort the exit vector geometry that is essential for mimicking meta-substituted benzene [1].

Exit vector analysis X-ray crystallography Meta-substitution geometry

Optimal Scientific and Industrial Use Cases for 2-(3-Oxabicyclo[3.1.1]heptan-1-yl)acetic acid Based on Quantitative Evidence


Saturated Bioisostere Synthesis: Replacing meta-Substituted Phenylacetic Acid Moieties in Drug Candidates

The primary application of 2-(3-oxabicyclo[3.1.1]heptan-1-yl)acetic acid is as a building block for constructing drug candidates where a meta-substituted phenylacetic acid fragment is targeted for bioisosteric replacement. The acetic acid handle enables direct conjugation via amide bond formation or esterification, allowing medicinal chemists to substitute the benzene ring with the 3-oxa-BCHep core while preserving the carboxylic acid pharmacophore at an appropriate distance. The evidence demonstrates that this substitution can achieve >500% improvement in aqueous solubility and a 2-unit reduction in clogD, as validated in the Sonidegib analogue case study [1]. The scaffold's X-ray-confirmed exit vector geometry (φ = 120°–124°) ensures that the substituent orientation matches meta-benzene geometry, a prerequisite for maintaining target engagement [1].

Lead Optimisation Campaigns Requiring Simultaneous Solubility Enhancement and Lipophilicity Reduction

In lead optimisation scenarios where a meta-benzene-containing lead compound suffers from poor aqueous solubility (<10 µM) and high lipophilicity (clogD > 5), 2-(3-oxabicyclo[3.1.1]heptan-1-yl)acetic acid offers a structurally validated solution. The Sonidegib analogue data demonstrate that incorporation of the 3-oxa-BCHep core shifts solubility from 6 µM to 34 µM while simultaneously reducing clogD from 6.8 to 4.8—a dual improvement that neither the parent benzene nor the all-carbon BCHep core can match [1]. The carboxylic acid pKa of the core (pKa = 4.2) preserves near-identical ionisation behaviour to the benzene-containing lead (pKa = 4.3), minimising the risk of introducing unintended pH-dependent permeability changes [1].

Patent-Free Analogue Generation via Scaffold Hopping from Benzene-Containing Drugs

The 3-oxabicyclo[3.1.1]heptane scaffold has been explicitly demonstrated as a viable scaffold for generating patent-free analogues of marketed drugs. The 3-oxa-BCHep-containing Sonidegib analogue (compound 51) retained nanomolar potency (IC₅₀ = 96 nM) while being structurally distinct from the patented parent molecule [1]. 2-(3-Oxabicyclo[3.1.1]heptan-1-yl)acetic acid provides a direct synthetic entry point for constructing such analogues, with the acetic acid handle enabling modular diversification. The scaffold is thermally stable (no decomposition at 100 °C for 5 min) and shelf-stable (>6 months at room temperature), supporting reliable use in parallel synthesis and library production [1].

Fragment-Based Drug Discovery and DNA-Encoded Library (DEL) Synthesis Requiring sp³-Rich Carboxylic Acid Building Blocks

The growing emphasis on 'Escape from Flatland' and increasing F(sp³) character in drug discovery makes this building block particularly relevant for fragment-based screening and DEL technology. The 3-oxa-BCHep core contributes 8 sp³-hybridised carbon atoms (excluding the acetic acid side chain) and introduces a stereochemically defined, three-dimensional scaffold with a steric volume of 101 ų that is well-matched to replace flat aromatic rings (84 ų) [1]. The carboxylic acid functionality is compatible with standard DEL coupling chemistry, enabling incorporation into DNA-encoded libraries where increasing scaffold diversity and three-dimensionality is a key objective. The compound is commercially available from multiple suppliers including Enamine's collection of ~90 3-oxabicyclo[3.1.1]heptane building blocks .

Quote Request

Request a Quote for 2-(3-Oxabicyclo[3.1.1]heptan-1-yl)acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.